

An In-depth Technical Guide to 4,4-Diphenylcyclohexanone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	4,4-Diphenylcyclohexanone
CAS No.:	4528-68-1
Cat. No.:	B1585826

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This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4,4-diphenylcyclohexanone**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthesis of this compound, its characteristic reactions, and its potential applications in medicinal chemistry, supported by detailed experimental protocols and data analysis.

Molecular Structure and Physicochemical Properties

4,4-Diphenylcyclohexanone, with the IUPAC name 4,4-diphenylcyclohexan-1-one, is a cyclic ketone featuring a cyclohexane ring substituted with two phenyl groups at the C4 position.^[1] This structural arrangement confers specific properties to the molecule, influencing its reactivity and potential biological activity.

Table 1: Physicochemical Properties of **4,4-Diphenylcyclohexanone**

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ O	[1]
Molecular Weight	250.33 g/mol	[1]
CAS Number	4528-68-1	[1]
IUPAC Name	4,4-diphenylcyclohexan-1-one	[1]
Appearance	White to off-white crystalline solid	
Melting Point	134-136 °C	
Boiling Point	387.6 °C at 760 mmHg	
Flash Point	168.3 °C	
Density	1.089 g/cm ³	

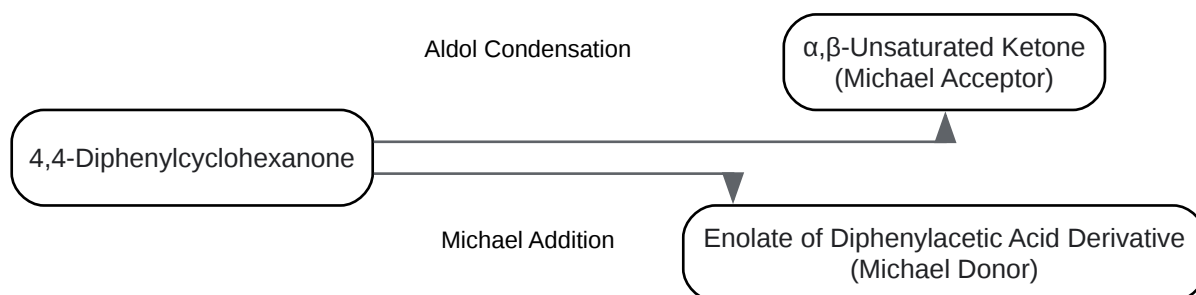
The presence of the two bulky phenyl groups on the same carbon atom of the cyclohexane ring leads to a "flattened chair" conformation in the solid state, a deviation from the typical chair conformation of unsubstituted cyclohexane. This has been confirmed by X-ray crystallography and NMR studies.

Synthesis of 4,4-Diphenylcyclohexanone

A robust and widely applicable method for the synthesis of substituted cyclohexenones is the Robinson annulation.[2][3][4] This reaction involves a Michael addition of an enolate to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[2][3] For the synthesis of **4,4-diphenylcyclohexanone**, a variation of this approach can be employed.

Synthetic Workflow: Robinson Annulation

The synthesis of **4,4-diphenylcyclohexanone** can be conceptualized through a retrosynthetic analysis that disconnects the molecule at the key bonds formed during the Robinson annulation.



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Caption: Retrosynthetic analysis for the synthesis of **4,4-diphenylcyclohexanone**.

A plausible forward synthesis would involve the reaction of a suitable diphenylmethyl ketone derivative (as the Michael donor) with a vinyl ketone (as the Michael acceptor).

Experimental Protocol: Synthesis of 4,4-Diphenylcyclohexanone

This protocol outlines a general procedure for the synthesis of **4,4-diphenylcyclohexanone** based on the principles of the Robinson annulation.

Materials:

- Diphenylacetonitrile
- Methyl vinyl ketone
- Sodium ethoxide in ethanol
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

Procedure:

- **Enolate Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetonitrile in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
- **Michael Addition:** Cool the reaction mixture in an ice bath and add methyl vinyl ketone dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
- **Cyclization and Hydrolysis:** After reflux, cool the mixture and carefully acidify with dilute hydrochloric acid. This will induce the intramolecular aldol condensation and hydrolysis of the nitrile group. Continue to reflux the acidic mixture for an additional 2-3 hours.
- **Work-up and Purification:** Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield **4,4-diphenylcyclohexanone** as a crystalline solid.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized **4,4-diphenylcyclohexanone**.

Infrared (IR) Spectroscopy

The IR spectrum of **4,4-diphenylcyclohexanone** will exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peak will be the strong C=O stretching vibration of the ketone, typically appearing in the range of 1715-1725 cm^{-1} . Other significant absorptions will include the C-H stretching of the aromatic rings (around 3000-3100 cm^{-1}) and the aliphatic C-H stretching of the cyclohexane ring (around 2850-2960 cm^{-1}).

Table 2: Expected IR Absorption Bands for **4,4-Diphenylcyclohexanone**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Aliphatic (Cyclohexane)
1720	C=O stretch	Ketone
1600, 1495, 1450	C=C stretch	Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of **4,4-diphenylcyclohexanone** will provide information about the different types of protons and their connectivity. Due to the symmetry of the molecule, the spectrum is relatively simple.

- **Aromatic Protons:** The protons on the two phenyl rings will appear as a multiplet in the region of δ 7.2-7.4 ppm.
- **Cyclohexane Protons:** The eight protons of the cyclohexane ring will give rise to two sets of signals. The four protons on the carbons adjacent to the carbonyl group (C2 and C6) will appear as a triplet around δ 2.5-2.7 ppm. The four protons on the carbons adjacent to the diphenyl-substituted carbon (C3 and C5) will appear as a triplet around δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

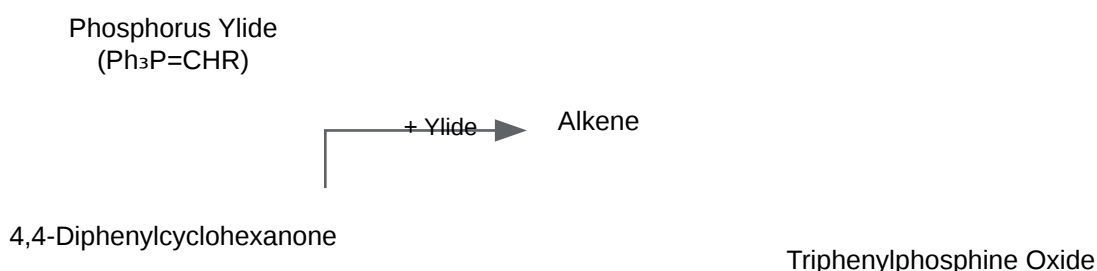
- **Carbonyl Carbon:** The ketone carbonyl carbon will have a characteristic chemical shift in the downfield region, typically around δ 210 ppm.
- **Aromatic Carbons:** The phenyl groups will show signals in the aromatic region (δ 125-145 ppm), including a quaternary carbon signal for the ipso-carbons.
- **Cyclohexane Carbons:** The carbons of the cyclohexane ring will appear in the aliphatic region. The C4 carbon, bearing the two phenyl groups, will be a quaternary carbon with a chemical shift around δ 50-60 ppm. The carbons adjacent to the carbonyl (C2 and C6) will be around δ 35-45 ppm, and the carbons at C3 and C5 will be in a similar region.

Chemical Properties and Reactivity

The chemical reactivity of **4,4-diphenylcyclohexanone** is primarily dictated by the presence of the carbonyl group. It undergoes typical reactions of ketones, including nucleophilic addition and reactions at the α -carbons.

Reactions at the Carbonyl Group

Wittig Reaction: **4,4-Diphenylcyclohexanone** can react with phosphorus ylides in a Wittig reaction to form alkenes. This reaction is a valuable method for converting the carbonyl group into a carbon-carbon double bond.[5][6]



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Caption: General scheme of the Wittig reaction with **4,4-diphenylcyclohexanone**.

Grignard Reaction: The addition of Grignard reagents to **4,4-diphenylcyclohexanone** results in the formation of tertiary alcohols after an acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds at the carbonyl carbon.[7][8]

Photochemical Reactivity

The photochemistry of related diaryl cyclohexenones has been studied, revealing interesting rearrangements. For instance, the photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one involves a dienone-phenol type rearrangement with a phenyl shift.[9] While **4,4-diphenylcyclohexanone** itself is saturated, its derivatives or reaction products could exhibit interesting photochemical behavior.

Applications in Drug Development and Medicinal Chemistry

The cyclohexanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.^[10] Derivatives of 4-arylcyclohexanones have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[10]

Potential as Anticancer Agents

Numerous studies have shown that 4-arylcyclohexanone derivatives can exhibit cytotoxic effects against various cancer cell lines.^[10] The mechanism of action is often related to the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential as Anti-inflammatory Agents

The anti-inflammatory potential of cyclohexanone derivatives has also been explored. Some compounds have been shown to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF- κ B pathway.

While specific biological activity data for **4,4-diphenylcyclohexanone** is not extensively reported in the readily available literature, its structural similarity to other biologically active 4-arylcyclohexanones suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **4,4-diphenylcyclohexanone**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.

Conclusion

4,4-Diphenylcyclohexanone is a fascinating molecule with a unique structural feature that influences its properties and reactivity. Its synthesis, primarily through methods like the

Robinson annulation, provides access to a versatile scaffold for further chemical modifications. The reactivity of its ketone functional group allows for a wide range of transformations, making it a valuable building block in organic synthesis. Furthermore, the established biological activities of the broader class of 4-arylcyclohexanones highlight the potential of **4,4-diphenylcyclohexanone** and its derivatives as lead compounds in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to explore the chemistry and potential applications of this intriguing compound.

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